![molecular formula C12H16O4 B14072739 1,3-Benzodioxole, 5-[1-(2-methoxyethoxy)ethyl]- CAS No. 101970-63-2](/img/structure/B14072739.png)
1,3-Benzodioxole, 5-[1-(2-methoxyethoxy)ethyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Benzodioxole, 5-[1-(2-methoxyethoxy)ethyl]- is an organic compound that belongs to the class of benzodioxoles Benzodioxoles are characterized by a benzene ring fused with a dioxole ring, which contains two oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
1,3-Benzodioxole, 5-[1-(2-methoxyethoxy)ethyl]- can be synthesized through several synthetic routes. One common method involves the reaction of catechol with disubstituted halomethanes under specific conditions . The reaction typically requires a catalyst, such as iron(III) bromide, to facilitate the formation of the benzodioxole ring.
Industrial Production Methods
Industrial production of 1,3-Benzodioxole, 5-[1-(2-methoxyethoxy)ethyl]- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chloromethylation, nitrile formation, hydrolysis, and reduction . These methods are designed to be efficient and environmentally friendly, minimizing the use of hazardous reagents.
化学反应分析
Types of Reactions
1,3-Benzodioxole, 5-[1-(2-methoxyethoxy)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
1,3-Benzodioxole, 5-[1-(2-methoxyethoxy)ethyl]- has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of perfumes, photo initiators, agrochemicals, and pharmaceuticals.
作用机制
The mechanism of action of 1,3-Benzodioxole, 5-[1-(2-methoxyethoxy)ethyl]- involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as an auxin receptor agonist, promoting root growth in plants by enhancing root-related signaling responses . In cancer research, it may induce apoptosis in cancer cells by modulating microtubule assembly .
相似化合物的比较
Similar Compounds
1,3-Benzodioxole: A simpler benzodioxole compound without the methoxyethoxyethyl group.
1,3-Benzodioxole, 5-(1-propenyl)-: Contains a propenyl group instead of the methoxyethoxyethyl group.
1,3-Benzodioxole, 4-methoxy-6-(2-propenyl)-: Contains a methoxy and propenyl group.
Uniqueness
1,3-Benzodioxole, 5-[1-(2-methoxyethoxy)ethyl]- is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxyethoxyethyl group enhances its solubility and reactivity, making it a valuable compound for various applications.
属性
CAS 编号 |
101970-63-2 |
|---|---|
分子式 |
C12H16O4 |
分子量 |
224.25 g/mol |
IUPAC 名称 |
5-[1-(2-methoxyethoxy)ethyl]-1,3-benzodioxole |
InChI |
InChI=1S/C12H16O4/c1-9(14-6-5-13-2)10-3-4-11-12(7-10)16-8-15-11/h3-4,7,9H,5-6,8H2,1-2H3 |
InChI 键 |
STZRTUNMLCEUSW-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC2=C(C=C1)OCO2)OCCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Fluorobicyclo[1.1.1]pentane-1-carboxaldehyde](/img/structure/B14072658.png)
![8-(3-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-4,5-dihydropurine-2,6-dione](/img/structure/B14072670.png)

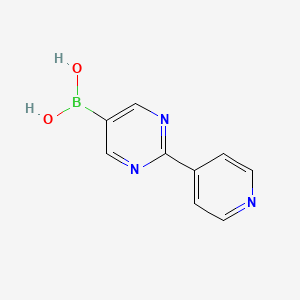
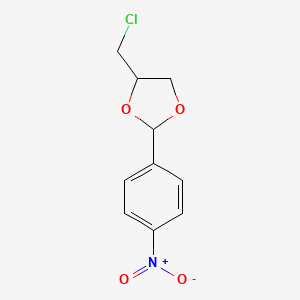
![3-(dimethylcarbamoyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B14072697.png)
![4-(2-hexyldecyl)-4H-thieno[3,2-b]pyrrole-5,6-dione](/img/structure/B14072708.png)
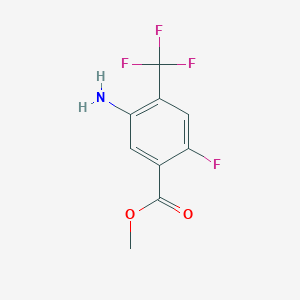
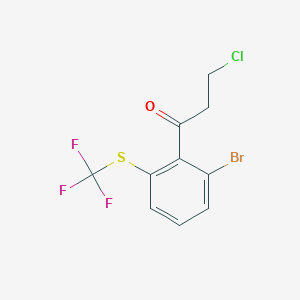
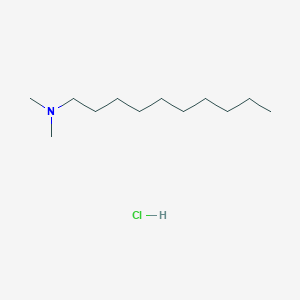

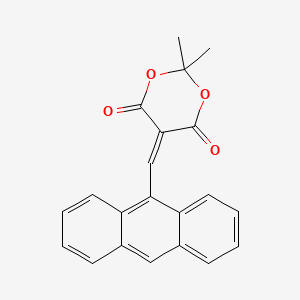
![N-methyl-2-[[3-(2-pyridin-2-ylethenyl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]sulfanyl]benzamide](/img/structure/B14072740.png)
![(7alpha,17beta)-7-[9-(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-triene-3-diol-17oxyethyl](/img/structure/B14072741.png)
